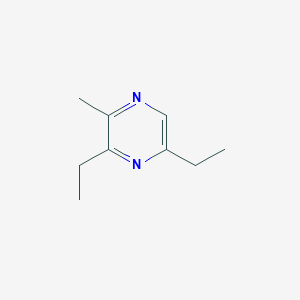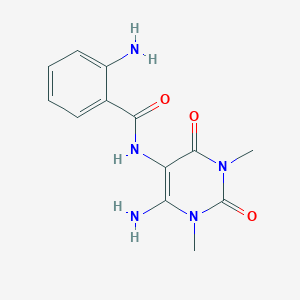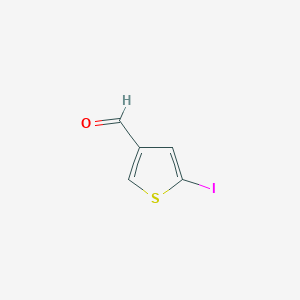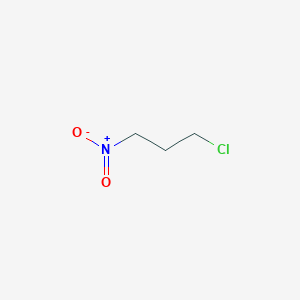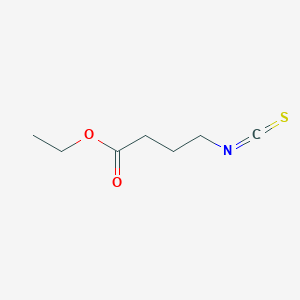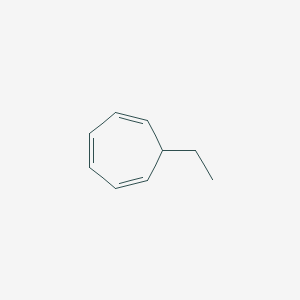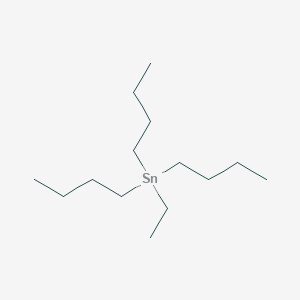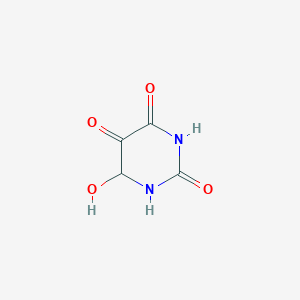
6-Hydroxy-1,3-diazinane-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1,3-diazinane-2,4,5-trione, also known as uracil-6-ol, is a heterocyclic organic compound belonging to the class of pyrimidines. It is a derivative of uracil, which is a naturally occurring pyrimidine base found in RNA and DNA. The compound has attracted considerable attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 6-Hydroxy-1,3-diazinane-2,4,5-trione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
6-Hydroxy-1,3-diazinane-2,4,5-trione has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have antibacterial and antiviral activity. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Hydroxy-1,3-diazinane-2,4,5-trione in lab experiments is its wide range of biological activities. The compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a valuable tool for studying various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions to minimize any potential risks.
Direcciones Futuras
There are many potential future directions for research on 6-Hydroxy-1,3-diazinane-2,4,5-trione. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, researchers may investigate the use of the compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively target specific enzymes and signaling pathways. Finally, researchers may investigate the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and metabolic diseases.
Métodos De Síntesis
The synthesis of 6-Hydroxy-1,3-diazinane-2,4,5-trione is typically achieved through the reaction of uracil with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of oxidation and reduction steps, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
6-Hydroxy-1,3-diazinane-2,4,5-trione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
19186-12-0 |
|---|---|
Nombre del producto |
6-Hydroxy-1,3-diazinane-2,4,5-trione |
Fórmula molecular |
C4H4N2O4 |
Peso molecular |
144.09 g/mol |
Nombre IUPAC |
6-hydroxy-1,3-diazinane-2,4,5-trione |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h2,8H,(H2,5,6,9,10) |
Clave InChI |
QDGZKCSFHGNRFP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
SMILES canónico |
C1(C(=O)C(=O)NC(=O)N1)O |
Sinónimos |
2,4,5(3H)-Pyrimidinetrione, dihydro-6-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



